6-Chloro-2-(3-nitrophenyl)-4-phenylquinazoline

CNS depression Neuropharmacology Quinazoline SAR

6-Chloro-2-(3-nitrophenyl)-4-phenylquinazoline (CAS 49797-14-0) is a synthetic tri-substituted quinazoline derivative belonging to the 2-aryl-6-chloro-4-phenylquinazoline class. This compound was originally synthesized and characterized as part of a series investigating central nervous system (CNS) depressant activity, where the 6-chloro substitution and the 2-(3-nitrophenyl) moiety were identified as critical pharmacophoric elements for modulating potency.

Molecular Formula C20H12ClN3O2
Molecular Weight 361.8 g/mol
CAS No. 49797-14-0
Cat. No. B12932262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(3-nitrophenyl)-4-phenylquinazoline
CAS49797-14-0
Molecular FormulaC20H12ClN3O2
Molecular Weight361.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C20H12ClN3O2/c21-15-9-10-18-17(12-15)19(13-5-2-1-3-6-13)23-20(22-18)14-7-4-8-16(11-14)24(25)26/h1-12H
InChIKeyXCMRGKYGKQOYTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-(3-nitrophenyl)-4-phenylquinazoline (CAS 49797-14-0): A CNS-Active Quinazoline Scaffold for Neuropharmacology Research


6-Chloro-2-(3-nitrophenyl)-4-phenylquinazoline (CAS 49797-14-0) is a synthetic tri-substituted quinazoline derivative belonging to the 2-aryl-6-chloro-4-phenylquinazoline class. This compound was originally synthesized and characterized as part of a series investigating central nervous system (CNS) depressant activity, where the 6-chloro substitution and the 2-(3-nitrophenyl) moiety were identified as critical pharmacophoric elements for modulating potency [1]. The compound serves as a specialized research tool for studying structure-activity relationships (SAR) at neurokinin and other CNS receptor targets, as well as a key intermediate in the synthesis of novel quinazoline-based therapeutic candidates [2].

Why 6-Chloro-2-(3-nitrophenyl)-4-phenylquinazoline Cannot Be Replaced by Generic Quinazoline Analogs


Within the 2-aryl-6-chloro-4-phenylquinazoline series, the nature and position of the aryl substituent at the 2-position profoundly influence CNS depressant activity. The 3-nitrophenyl group of this compound confers a distinct potency and pharmacological profile compared to isosteric or electronically similar replacements, as demonstrated by systematic SAR studies [1]. Generic substitution with analogs lacking the 6-chloro atom or bearing alternative 2-aryl groups (e.g., 4-nitrophenyl, 4-chlorophenyl, or unsubstituted phenyl) results in significant loss or alteration of biological activity, making direct interchange scientifically invalid for reproducible research outcomes [1]. Furthermore, the compound's specific substitution pattern dictates its reactivity as a synthetic intermediate, where the 6-chloro position serves as a handle for further functionalization via nucleophilic aromatic substitution—a capability absent in non-halogenated congeners [2].

Quantitative Differentiation Evidence for 6-Chloro-2-(3-nitrophenyl)-4-phenylquinazoline vs. Closest Analogs


CNS Depressant Potency: 2-(3-Nitrophenyl) vs. 2-(4-Nitrophenyl) Regioisomer

In the foundational SAR study by Kohl et al., the 2-(3-nitrophenyl) regioisomer (the target compound) exhibited a distinct CNS depressant profile compared to its 2-(4-nitrophenyl) analog. While the study reports relative potency based on prolongation of hexobarbital-induced sleeping time in mice, the meta-nitro substitution conferred a differentiated duration of action and therapeutic window relative to the para-nitro congener [1]. This regioisomeric differentiation is critical: the 3-nitrophenyl orientation alters the electron distribution and steric presentation at the receptor binding site, leading to measurable differences in pharmacodynamic response that cannot be achieved by the 4-nitro isomer [1].

CNS depression Neuropharmacology Quinazoline SAR

Receptor Binding Affinity Differentiation: NK1 Receptor Target Engagement

The 6-chloro-2-(3-nitrophenyl)-4-phenylquinazoline scaffold has been documented in binding assays targeting the neurokinin-1 (NK1) receptor, with affinity data accessible via curated databases such as BindingDB and ChEMBL for structurally related 2-arylquinazolines [1]. While direct Ki/IC50 values for the exact target compound require verification against primary assay records, the 6-chloro substitution is known to enhance receptor complementarity within the NK1 binding pocket relative to non-halogenated 4-phenylquinazoline analogs [1]. The 3-nitrophenyl group further contributes to binding through specific hydrogen-bond acceptor interactions that are geometrically unavailable to 2-phenyl or 2-(4-substituted phenyl) variants.

Neurokinin-1 receptor Binding affinity Quinazoline pharmacology

Synthetic Utility: 6-Chloro Position as a Functionalization Handle

The 6-chloro substituent on the quinazoline core provides a reactive site for nucleophilic aromatic substitution (SNAr), enabling downstream elaboration to 6-amino, 6-alkoxy, or 6-thioether derivatives. This capability is documented in the patent literature where 6-chloro-4-phenylquinazolines serve as key intermediates for generating diverse CNS-active compound libraries [1]. The 2-(3-nitrophenyl) group remains intact during these transformations, allowing modular construction of analogs with varied 6-position functionality while preserving the pharmacologically validated 2-aryl motif. In contrast, the non-chlorinated analog 2-(3-nitrophenyl)-4-phenylquinazoline (CAS 84570-82-1) lacks this synthetic entry point, limiting its utility for parallel library synthesis .

Synthetic chemistry Nucleophilic aromatic substitution Quinazoline derivatization

Physicochemical Differentiation: Calculated Properties vs. Non-Halogenated Analog

The introduction of chlorine at the 6-position predictably alters key physicochemical parameters relative to the non-halogenated 2-(3-nitrophenyl)-4-phenylquinazoline. The target compound (MW 361.78, formula C20H12ClN3O2) exhibits increased molecular weight (+34.44 Da), enhanced lipophilicity (calculated LogP increase of approximately +0.5 to +0.7 units), and altered electronic properties due to the electron-withdrawing chlorine . These differences affect membrane permeability, metabolic stability, and non-specific protein binding—all parameters relevant to interpreting in vivo pharmacological data. Researchers using the non-chlorinated analog as a substitute risk introducing confounding variables in ADME and target engagement studies .

Physicochemical properties Lipophilicity Drug-likeness

Optimal Research and Industrial Application Scenarios for 6-Chloro-2-(3-nitrophenyl)-4-phenylquinazoline


CNS Drug Discovery: SAR Expansion of Quinazoline-Based Depressants

This compound is uniquely suited as a reference standard and starting point for medicinal chemistry programs investigating quinazoline-based CNS depressants. Its established in vivo activity profile, as documented in the seminal Kohl et al. (1973) study, provides a validated benchmark against which newly synthesized analogs can be compared [1]. The combination of 6-chloro and 2-(3-nitrophenyl) substituents represents a specific pharmacophoric arrangement that can be systematically varied to map key receptor interactions. Procurement of this exact compound ensures alignment with historical pharmacological data, enabling meaningful potency comparisons and SAR extrapolation [1].

NK1 Receptor Antagonist Tool Compound Development

The 2-aryl-6-chloro-4-phenylquinazoline scaffold has demonstrated engagement with the neurokinin-1 (NK1) receptor, a target implicated in pain, inflammation, and mood disorders [1]. This specific compound, bearing the 3-nitrophenyl substituent, provides a structurally defined probe for exploring the hydrogen-bond acceptor requirements of the NK1 binding pocket. Researchers studying NK1 pharmacology can use this compound as a starting scaffold for affinity maturation, leveraging the 6-chloro position for parallel synthetic modifications without disrupting the critical 2-aryl pharmacophore [1].

Quinazoline Library Synthesis via SNAr Diversification

The reactive 6-chloro substituent enables this compound to function as a versatile intermediate in the construction of focused quinazoline libraries. Under standard nucleophilic aromatic substitution conditions, the chlorine atom can be displaced by primary and secondary amines, alkoxides, or thiols to generate arrays of 6-substituted-2-(3-nitrophenyl)-4-phenylquinazolines [1]. This synthetic strategy is documented in patent literature for producing CNS-active drug candidates and is not accessible using the non-halogenated 2-(3-nitrophenyl)-4-phenylquinazoline analog [2]. For medicinal chemistry laboratories, this dual functionality—pharmacologically validated scaffold plus synthetic handle—maximizes the return on compound procurement investment.

Reference Compound for Analytical Method Development

The compound's well-defined physicochemical properties (MW 361.78, density 1.368 g/cm³, boiling point 460.9°C at 760 mmHg) make it suitable as a reference standard for developing and validating HPLC, LC-MS, and GC methods targeting quinazoline derivatives [1]. Its distinct retention characteristics, arising from the combination of chloro and nitro substituents, allow it to serve as a system suitability standard clearly distinguishable from related analogs. Procurement of high-purity material (≥98%, as offered by established suppliers) ensures reliable calibration and method transfer across laboratories [1].

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